4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontanedioic acid di-N-succinimidyl ester is a complex organic compound characterized by its long chain structure containing multiple ether and thioether linkages. It has a molecular formula of and a molecular weight of approximately 1,125.30 g/mol . The compound is notable for its oligomer purity of at least 94% . This compound is often used in bioconjugation applications due to its reactive N-hydroxysuccinimide (NHS) groups that facilitate the coupling with amine-containing biomolecules.
Chemical databases such as PubChem do not contain any entries for Hexa-PEG-SS-NHS ester, suggesting it is a less common or relatively new compound.
These reactions are essential for applications in drug delivery and biomolecular labeling.
The biological activity of this compound is primarily linked to its ability to form stable conjugates with proteins and peptides. The di-N-succinimidyl ester form allows for selective targeting and modification of biomolecules without altering their native functions. This property makes it valuable in various biomedical applications such as:
Synthesis of 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-hexadecaoxa-28,29-dithiahexapentacontanedioic acid di-N-succinimidyl ester can be achieved through several methods:
Interaction studies involving 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-hexadecaoxa-28,29-dithiahexapentacontanedioic acid di-N-succinimidyl ester typically focus on its reactivity with various amines. These studies help elucidate:
Several compounds exhibit similarities to 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-hexadecaoxa-28,29-dithiahexapentacontanedioic acid di-N-succinimidyl ester. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Polyethylene glycol di-N-hydroxysuccinimide | Shorter chain length | Commonly used in drug delivery but lacks thioether linkages |
Maleimide derivatives | Contains maleimide group for thiol reactions | More selective but less versatile than NHS esters |
Dipeptide-based linkers | Shorter peptide chains | Biodegradable but may have lower stability compared to hexadecaoxa derivatives |
The unique aspect of 4,7,10,...53-Hexadecaoxa... di-N-succinimidyl ester lies in its long hydrophilic chain combined with reactive sites that provide versatility in bioconjugation applications while maintaining stability and solubility in aqueous environments.